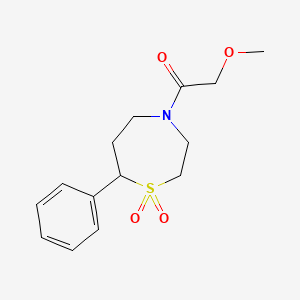![molecular formula C16H22N2OS B2732485 N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide CAS No. 256955-75-6](/img/structure/B2732485.png)
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide, also known as PZM21, is a synthetic compound that belongs to the class of opioids. It was developed in 2016 by a team of researchers at the University of California, San Francisco, and it has been found to have potential as a painkiller without the addictive properties of traditional opioids. In
Mechanism of Action
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide works by binding to the mu-opioid receptor, which is the same receptor that traditional opioids bind to. However, this compound binds to a different site on the receptor than traditional opioids, which may explain why it has fewer side effects. This compound also activates a different signaling pathway than traditional opioids, which may contribute to its lack of addictive properties.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been found to have fewer side effects than traditional opioids, such as respiratory depression and constipation. Additionally, this compound has been found to have a shorter duration of action than traditional opioids, which may make it more suitable for use in certain situations.
Advantages and Limitations for Lab Experiments
One advantage of using N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide in lab experiments is that it has been found to be effective in reducing pain in animal models of acute and chronic pain. Additionally, this compound has been found to have fewer side effects than traditional opioids, which may make it a safer option for use in lab experiments. However, one limitation of using this compound in lab experiments is that it has a shorter duration of action than traditional opioids, which may make it less suitable for certain experiments.
Future Directions
There are several future directions for research on N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide. One area of research could be to investigate the potential of this compound as a treatment for other conditions, such as anxiety or depression. Additionally, researchers could explore the potential of combining this compound with other drugs to enhance its pain-relieving properties. Finally, researchers could investigate the potential of this compound as a non-addictive alternative to traditional opioids for the treatment of chronic pain.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential as a painkiller without the addictive properties of traditional opioids. It has been found to be effective in animal models of acute and chronic pain, and it has fewer side effects than traditional opioids. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound. Overall, this compound represents a promising new approach to the treatment of pain.
Synthesis Methods
The synthesis of N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide involves a multi-step process that begins with the reaction of 8-azabicyclo[3.2.1]octane with 2-bromoethanol to form 8-azabicyclo[3.2.1]oct-3-yl-2-ethanol. This intermediate is then reacted with thionyl chloride to form 8-methyl-8-azabicyclo[3.2.1]oct-3-yl chloride. The final step involves the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl chloride with 2-(phenylsulfanyl)acetic acid to produce this compound.
Scientific Research Applications
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide has been found to have potential as a painkiller without the addictive properties of traditional opioids. It has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain. Additionally, this compound has been found to have fewer side effects than traditional opioids, such as respiratory depression and constipation.
properties
IUPAC Name |
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-18-13-7-8-14(18)10-12(9-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVOIGRSWHWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732405.png)

![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2732411.png)

![2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2732415.png)
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/no-structure.png)
![2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2732418.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2732419.png)
![2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2732420.png)
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2732422.png)

![N-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-chloroacetamide](/img/structure/B2732424.png)
